2-CHLORO-N-PHENYLACETAMIDE

Catalog No.
S577414
CAS No.
587-65-5
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-CHLORO-N-PHENYLACETAMIDE

CAS Number

587-65-5

Product Name

2-CHLORO-N-PHENYLACETAMIDE

IUPAC Name

2-chloro-N-phenylacetamide

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

InChI Key

VONWPEXRCLHKRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCl

solubility

Practically insoluble

Synonyms

2-Chloroacetanilide; Chloracetanilide; Chloroacetanilide; N-(2-Chloroacetyl)aniline; N-(Chloroacetyl)aniline; N-Phenyl-2-chloroacetamide; N-Phenyl-2-chloroethanamide; N-Phenylchloroacetamide; NSC 311; Phenylcarbamoylmethyl Chloride; α-Chloro-N-phenyl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCl

Synthesis:

2-Chloroacetanilide can be synthesized through various methods, including the reaction of aniline with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) []. This process involves the nucleophilic attack of the aniline on the carbonyl carbon of the chloroacetyl chloride, followed by the elimination of a hydrogen chloride molecule.

Potential Applications:

Research suggests that 2-chloroacetanilide may have potential applications in various scientific fields, although its current use is limited. Here are some areas where it has been explored:

  • Enzyme Inhibition: Studies have investigated the potential of 2-chloroacetanilide and its derivatives as inhibitors of choline acetyltransferase (ChAT), an enzyme involved in the cholinergic nervous system. However, research suggests that 2-chloroacetanilide exhibits relatively weak ChAT inhibition activity compared to other known inhibitors.
  • Toxicological Studies: 2-chloroacetanilide has been used in studies to assess its potential toxicity in animal models. Research has examined the effects of different doses of 2-chloroacetanilide on liver and kidney function in rats. These studies provide valuable insights into the potential health hazards associated with exposure to this compound.
  • Material Science: There is limited research exploring the potential applications of 2-chloroacetanilide in material science. However, some studies have investigated the use of 2-chloroacetanilide derivatives as precursors for the synthesis of new materials with specific properties [].

2-Chloro-N-phenylacetamide is an organic compound characterized by the presence of a chloro group and a phenyl group attached to an acetamide structure. Its chemical formula is C8_8H8_8ClN\O, and its molecular weight is approximately 171.61 g/mol. This compound is notable for its potential biological activities, particularly as an antifungal agent.

Typical of amides and chlorinated compounds, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water or acidic conditions, it can hydrolyze to yield phenylacetic acid and hydrochloric acid.
  • Condensation Reactions: It can react with other amines or alcohols to form substituted derivatives.

Research has demonstrated that 2-chloro-N-phenylacetamide exhibits significant antifungal activity against various strains of Candida, including fluconazole-resistant strains. The minimum inhibitory concentration (MIC) ranges from 128 to 256 µg/mL, while the minimum fungicidal concentration (MFC) ranges from 512 to 1,024 µg/mL. It has been shown to inhibit biofilm formation and disrupt preformed biofilms effectively, which is crucial in combating fungal infections .

The synthesis of 2-chloro-N-phenylacetamide typically involves the reaction of chloroacetyl chloride with aniline derivatives. The general procedure includes:

  • Reagents: Chloroacetyl chloride and an appropriate aniline (e.g., phenylamine).
  • Reaction Conditions: The chloroacetyl chloride is added dropwise to a solution of the aniline in a suitable solvent, typically under controlled temperature.
  • Isolation: After stirring overnight, the resulting mixture is poured into ice-cold water, leading to precipitation of the product, which is then filtered and purified.

This method yields a crystalline product that can be characterized using techniques such as thin layer chromatography and infrared spectroscopy .

2-Chloro-N-phenylacetamide has several notable applications:

  • Antifungal Agent: Its primary use is as a potential antifungal treatment against resistant strains of fungi.
  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its electrophilic nature.
  • Research Tool: Used in studies exploring mechanisms of action against fungal pathogens.

Similar Compounds

Several compounds share structural similarities with 2-chloro-N-phenylacetamide, each exhibiting unique properties:

Compound NameStructureUnique Properties
2-ChloroacetanilideC8_8H8_8ClN\OCommonly used as a precursor in organic synthesis.
N-Benzyl-2-chloroacetamideC9_9H10_10ClN\OExhibits different biological activity profiles.
2-Chloro-N-(4-fluorophenyl)acetamideC8_8H8_8ClFNOEnhanced antifungal activity due to fluorine substitution.
N-Methyl-2-chloro-N-phenylacetamideC9_9H10_10ClN\OIncreased lipophilicity may enhance bioavailability.

These compounds illustrate variations in biological activity and chemical reactivity resulting from different substituents on the acetamide structure.

2-Chloro-N-phenylacetamide (CAS 587-65-5), a derivative of acetanilide, emerged from early 20th-century efforts to modify aromatic amines for enhanced chemical and biological properties. Acetanilide itself was first synthesized in 1853 by Charles Gerhardt via the reaction of aniline with acetic anhydride. The introduction of a chlorine substituent into the acetanilide framework marked a significant advancement in structural diversification. Early synthetic routes, such as the reaction of aniline with chloroacetyl chloride in glacial acetic acid, were reported in the mid-20th century. By the 1980s, optimized methods using palladium-catalyzed cross-coupling reactions improved yields to over 80%. Recent innovations, such as the use of trichloroisocyanuric acid in anhydrous systems, have further streamlined production while reducing environmental impact.

Evolution of Scientific Understanding

Initial studies focused on 2-chloro-N-phenylacetamide’s physical properties, including its molecular formula (C₈H₈ClNO), molecular weight (169.61 g/mol), and crystalline structure. Spectroscopic advancements in the late 20th century, particularly nuclear magnetic resonance (NMR) and mass spectrometry, revealed detailed structural features:

  • ¹H NMR: Singlets at δ 4.19 ppm (CH₂Cl) and δ 7.11–7.39 ppm (aromatic protons).
  • IR Spectroscopy: Peaks at 1,681 cm⁻¹ (C=O stretch) and 1,217 cm⁻¹ (C-Cl stretch).

The compound’s planar geometry, stabilized by N-H···O hydrogen bonds, was confirmed via X-ray crystallography. These analyses enabled precise structure-activity relationship (SAR) studies, linking the ortho-chloro substitution to enhanced electrophilicity and bioactivity.

Contemporary Research Importance

Today, 2-chloro-N-phenylacetamide serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science. Its role in synthesizing sulfa drugs, rubber accelerators, and Schiff base ligands underscores its versatility. Recent investigations into its antifungal and antimicrobial properties have reignited interest in its therapeutic potential, particularly against drug-resistant pathogens.

Classical Synthesis Approaches

Aniline-Based Reactions

The fundamental synthesis of 2-chloro-N-phenylacetamide relies on nucleophilic acyl substitution reactions between aniline and chloroacetyl chloride [3]. This classical approach represents the most straightforward method for preparing this compound, involving the direct reaction of aniline with chloroacetyl chloride under controlled conditions [2]. The reaction proceeds through a nucleophilic attack mechanism where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the chloroacetyl chloride [27].

The reaction typically occurs in two distinct stages: an addition phase followed by an elimination phase [27]. During the addition stage, the nitrogen atom in aniline performs a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate [27]. The elimination stage involves the reformation of the carbon-oxygen double bond while simultaneously expelling a chloride ion, followed by the removal of a hydrogen ion from the nitrogen atom [27].

ReagentQuantitySolventTemperatureReaction TimeYield
Aniline18.6 mgGlacial acetic acidRoom temperature3-6 hours82.77% [2]
Chloroacetyl chlorideVariableChloroform0°C to RT4 hours75-95% [3]
Triethylamine base0.1 molChloroform0°C4 hoursVariable [3]

The mechanism involves protonation of any hydrogen chloride formed, which immediately reacts with excess aniline to produce aniline hydrochloride as a byproduct [27]. This side reaction necessitates the use of excess aniline or the addition of a base to neutralize the acid formed during the reaction [3].

Acetylation Pathways

Acetylation pathways for 2-chloro-N-phenylacetamide synthesis involve the protection of the aniline amino group to control reactivity and prevent unwanted side reactions [28]. The acetylation process typically utilizes acid chlorides in the presence of bases such as pyridine or triethylamine [28]. This approach is particularly valuable when dealing with highly reactive aniline derivatives that might undergo polysubstitution reactions [28].

The acetylation mechanism proceeds through nucleophilic acyl substitution, where the nitrogen atom of aniline attacks the carbonyl carbon of the acetylating agent [30]. The reaction forms a tetrahedral intermediate that subsequently eliminates the leaving group to yield the desired acetamide product [30]. Under acidic conditions, the carbonyl group becomes more electrophilic through protonation, facilitating nucleophilic attack [30].

Research has demonstrated that different reaction conditions significantly influence the acetylation pathway efficiency [25]. When using 1,8-diazabicyclo[5.4.0]undec-7-ene as a base catalyst in tetrahydrofuran solvent, yields ranging from 75-95% have been achieved within 3-6 hours at room temperature [25]. The sterically hindered bicyclic amidine base proves particularly effective due to its high basicity while minimizing nucleophilic side reactions [25].

Temperature control during acetylation proves critical for optimal yields [26]. Historical studies indicate that heating the reaction mixture in a boiling water bath for one hour, followed by aqueous treatment, provides consistent results [26]. The reaction products require careful purification through recrystallization from appropriate solvents to achieve high purity [26].

Modern Synthetic Strategies

Palladium-Catalyzed Methodologies

Palladium-catalyzed synthesis represents a sophisticated approach to 2-chloro-N-phenylacetamide preparation, offering enhanced selectivity and improved reaction conditions [1]. The palladium acetate catalytic system, combined with 2,2'-bipyridine as a ligand, provides exceptional yields under relatively mild conditions [1]. This methodology employs palladium acetate, 2,2'-bipyridine, boron trifluoride diethyl etherate, and pivalic acid in toluene at elevated temperatures [1].

The optimized palladium-catalyzed procedure involves precise reagent ratios: 1.3 mg palladium acetate, 0.9 mg 2,2'-bipyridine, 18.6 mg aniline, 243.1 mg 2-chloro-N,N-dimethylacetamide, 40.9 mg pivalic acid, and 42.6 mg boron trifluoride ether complex in 2.0 mL toluene [1]. The reaction proceeds at 120°C for 24 hours, yielding 27.5 mg of pure product with an 81% yield [1].

Advanced palladium catalysis has been extended to the synthesis of palladalactam complexes, where 2-chloro-N-phenylacetamide serves as a key starting material [9]. These reactions involve the formation of ligand precursors through one-step reactions with various monophosphines, offering tunable electronic and steric properties [9]. The resulting palladalactam complexes demonstrate promising catalytic activities in Mizoroki-Heck coupling reactions between aryl chlorides and alkenes [9].

The palladium-catalyzed approach offers several advantages over classical methods, including improved functional group tolerance, enhanced regioselectivity, and the ability to operate under milder conditions [10]. Research has shown that palladium-catalyzed intramolecular cyclization reactions can be performed in aqueous media at room temperature, expanding the scope of environmentally friendly synthetic options [10].

Bipyridine-Mediated Synthesis

Bipyridine-mediated synthesis of 2-chloro-N-phenylacetamide leverages the unique coordinating properties of bipyridine ligands in metal-catalyzed transformations [12]. The 2,2'-bipyridine ligand system proves particularly effective in stabilizing palladium complexes while maintaining high catalytic activity [12]. This approach addresses the challenge of bipyridine products coordinating with palladium metal, which typically decreases catalytic activity [12].

The synthesis employs cyclopalladated ferrocenylimine catalysts that remain stable in air, allowing bipyridine derivatives to be synthesized in high yields without requiring inert gas atmospheres [12]. Research demonstrates that imidazolium salts can serve as effective ligands for palladium catalysts in bipyridine synthesis, providing turnover numbers up to 850,000 in coupling reactions [12].

Mechanistic studies reveal that bipyridine-mediated synthesis proceeds through direct coupling between halopyridines and pyridine N-oxides using palladium catalysts [14]. Pyridine N-oxides with electron-withdrawing substituents provide the best yields in these transformations [14]. This methodology enables the convenient preparation of 2,2'-, 2,3'-, and 2,4'-bipyridines, which serve as functionalized ligands for metal complexes [14].

The bipyridine-mediated approach offers significant advantages in terms of substrate scope and reaction efficiency [12]. Unlike traditional methods limited to 3- or 4-pyridylboronic acid derivatives, this approach accommodates a broader range of starting materials [12]. The method proves particularly valuable for synthesizing pharmaceutical bipyridine-based compounds and complex molecular architectures [12].

Green Chemistry Approaches

Solvent-Free Synthetic Routes

Solvent-free synthetic routes for 2-chloro-N-phenylacetamide represent environmentally conscious alternatives that eliminate the need for organic solvents while maintaining high reaction efficiency [17]. These methodologies focus on heterogeneous catalysis and solid-state reactions that minimize environmental impact [17]. Photocatalytic approaches have emerged as particularly promising, utilizing visible light to drive radical addition reactions [17].

Recent developments in photocatalytic synthesis demonstrate the potential for acetamide production using ethanol and ammonia as carbon and nitrogen sources respectively [17]. The photocatalytic system achieves acetamide synthesis rates of 105.61 ± 4.86 mmol per gram catalyst per hour with superior selectivity of 99.17% ± 0.39% [17]. This approach operates under mild conditions and can be continuously operated for 300 hours, producing gram-scale quantities of acetamide [17].

The photocatalytic mechanism involves the controlled generation of active species including oxygen radicals and electron-hole pairs [17]. Stable intermediates such as acetaldehyde accumulate while transient intermediates like amino radicals undergo rapid addition reactions [17]. The oxidative ability of the reaction system is precisely controlled through quantified oxygen activation, ensuring high selectivity while preventing over-oxidation of intermediates [17].

Solid-state synthesis approaches eliminate solvent requirements entirely, relying on mechanical activation and thermal treatment to drive reactions to completion [18]. These methods prove particularly effective for bis-chloroacetamide derivatives, where solid-state conditions favor selective product formation [18]. The absence of solvents simplifies product isolation and purification procedures [18].

Catalyst Optimization

Catalyst optimization in green chemistry approaches focuses on developing efficient, recyclable, and environmentally benign catalytic systems [17]. Metal-free catalysis represents a significant advancement, eliminating the need for expensive and potentially toxic transition metals [16]. Boron tribromide-mediated selective carbon-hydrogen borylation demonstrates the potential of metal-free systems for acetamide derivative synthesis [16].

The metal-free borylation approach achieves high yields for phenylacetamide derivatives under mild conditions [16]. Reaction conditions include 60°C temperature, 16-hour reaction time, followed by treatment with pinacol and triethylamine for one hour [16]. This methodology proves compatible with various functional groups including trifluoromethyl, nitro, cyano, and ether substituents [16].

Optimization studies reveal that catalyst loading and reaction temperature significantly influence both reaction rate and selectivity [17]. Lower catalyst loadings favor selectivity while higher loadings increase reaction rates [17]. Temperature optimization balances reaction efficiency with product stability, preventing decomposition of sensitive intermediates [17].

Base-catalyzed systems using 1,8-diazabicyclo[5.4.0]undec-7-ene demonstrate exceptional efficiency in chloroacetamide synthesis [25]. The sterically hindered bicyclic base provides high basicity while minimizing unwanted nucleophilic side reactions [25]. Optimization of base loading, reaction temperature, and solvent selection yields consistently high products with minimal byproduct formation [25].

Scale-Up Considerations

Industrial Production Methods

Industrial production of 2-chloro-N-phenylacetamide requires careful consideration of reaction scalability, equipment design, and process economics [21]. Large-scale synthesis faces challenges including heat management, mixing efficiency, and product isolation [21]. Industrial processes typically employ continuous flow reactors to optimize yield and purity while minimizing batch-to-batch variability .

The major industrial route involves the reaction of aniline with chloroacetyl chloride, which is produced industrially through carbonylation of methylene chloride, oxidation of vinylidene chloride, or addition of chlorine to ketene [23]. Chloroacetyl chloride serves as a key intermediate in herbicide production, with an estimated 100 million pounds used annually [23]. This large-scale availability makes it an economically viable starting material for 2-chloro-N-phenylacetamide production [23].

Industrial synthesis protocols require precise control of reaction conditions to ensure consistent product quality [21]. Multi-kilogram production campaigns demonstrate the importance of process robustness and reproducibility [21]. Good Manufacturing Practice conditions are essential for pharmaceutical-grade material production, requiring stringent quality control measures [21].

Scale-up considerations include solvent recovery and recycling systems to minimize waste and reduce production costs [21]. Crystallization processes for product purification must be optimized for large-scale operations, considering factors such as crystallization kinetics, particle size distribution, and filtration efficiency [21]. Process analytical technology enables real-time monitoring of critical quality attributes during large-scale production [21].

Yield Optimization Strategies

Yield optimization strategies for 2-chloro-N-phenylacetamide synthesis focus on maximizing product formation while minimizing byproduct generation and material losses [35]. Design of experiments approaches provide systematic methods for identifying optimal reaction conditions [35]. Statistical analysis of experimental data enables the construction of response surface models that predict optimal operating conditions [35].

Temperature optimization proves critical for maximizing yield while preventing product decomposition [34]. Studies demonstrate that reaction rates follow Arrhenius behavior, with higher temperatures increasing reaction rates but potentially causing side reactions [34]. Optimal temperature selection balances reaction kinetics with product stability [34].

Solvent effects significantly influence reaction yield and selectivity [34]. Mixed solvent systems can provide improved solvation of reactants while facilitating product isolation [34]. Solvent composition optimization considers factors including reactant solubility, reaction rate, and downstream processing requirements [34].

ParameterOptimized ValueYield ImpactReference Conditions
Temperature120°C81% yield24-hour reaction time [1]
Catalyst Loading1.3 mg Pd(OAc)₂Optimal efficiency2.0 mL toluene [1]
Base Concentration1.2 mmol DBU75-95% yieldRoom temperature [25]
Reaction Time3-6 hoursMaximum conversionTetrahydrofuran solvent [25]

Reaction time optimization involves monitoring conversion rates to identify the point of maximum yield before competing side reactions become significant [35]. Kinetic studies provide insights into reaction mechanisms and enable prediction of optimal reaction times for different scales of operation [35]. Process intensification techniques such as microwave heating and ultrasonic activation can reduce reaction times while maintaining high yields [35].

Color/Form

Very light beige, crystalline powde

XLogP3

1.6

LogP

1.63 (LogP)
Log P= 1.63

Melting Point

86-88 °C

UNII

2R6RM9R0W8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

587-65-5

Wikipedia

2-chloroacetanilide

Dates

Last modified: 08-15-2023
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019

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